(5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the phenoxy and ethoxy groups: These groups are introduced through nucleophilic substitution reactions.
Chlorination: The chlorophenyl group is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is focused on its potential as a treatment for diseases such as cancer and bacterial infections. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for the survival of pathogens or cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the death of pathogens or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[[2-[2-(4-isopropylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the butan-2-yl group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S2/c1-3-14(2)15-4-7-18(8-5-15)26-10-11-27-19-9-6-17(23)12-16(19)13-20-21(25)24-22(28)29-20/h4-9,12-14H,3,10-11H2,1-2H3,(H,24,25,28)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQWNIRVMHDFA-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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